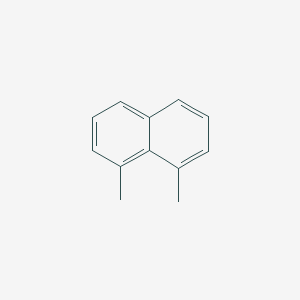

1,8-Dimethylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,8-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAABPYINPXYOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=CC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060347 | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-41-5 | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22P9FW1L76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,8-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,8-dimethylnaphthalene, specifically its melting and boiling points. The information is presented to support research, development, and quality control activities involving this compound.

Quantitative Physical Properties

The melting and boiling points of this compound are critical physical constants for its identification and characterization. These values are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 59-61 °C | - |

| Boiling Point | 270 °C | - |

| Boiling Point | 270.6 °C | at 760 mmHg[1] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in publicly available literature, standard methodologies for determining the melting and boiling points of organic solids are applicable. The following sections describe these generalized procedures.

2.1. Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[2][3] This is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)[2]

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[2] If necessary, the sample should be crushed using a mortar and pestle.[2]

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Initial Rapid Determination (Optional): To save time, a rapid heating can be performed to determine an approximate melting point range.[4]

-

Accurate Melting Point Measurement: A fresh sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[5]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For this compound, which is a solid at room temperature, the sample would first need to be melted.

Apparatus:

-

Thiele tube or other heating apparatus[7]

-

Small test tube (fusion tube)[8]

-

Capillary tube (sealed at one end)[8]

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)[9]

Procedure:

-

Sample Preparation: A small amount of this compound is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.[8]

-

Heating: The apparatus is heated gently and uniformly.[8] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: Upon further heating, the liquid will begin to boil, and a continuous stream of bubbles will emerge from the open end of the capillary tube.[7][8]

-

Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. mt.com [mt.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Spectral Analysis of 1,8-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1,8-Dimethylnaphthalene (CAS No. 569-41-5), a polycyclic aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Quantitative Spectral Data

The spectral data for this compound is summarized in the tables below, providing a quantitative basis for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. The following data has been compiled from various sources.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent/Frequency | Assignment |

| 7.66 | d | - | CDCl₃ / 399.65 MHz | Aromatic H |

| 7.28 | t | - | CDCl₃ / 399.65 MHz | Aromatic H |

| 7.24 | d | - | CDCl₃ / 399.65 MHz | Aromatic H |

| 2.92 | s | - | CDCl₃ / 399.65 MHz | Methyl H |

| 7.54 | d | J(B,C) = 8.0, J(A,C) = 1.8 | CCl₄ / 300 MHz | Aromatic H |

| 7.18 | t | J(A,B) = 7.0, J(B,C) = 8.0 | CCl₄ / 300 MHz | Aromatic H |

| 7.13 | d | J(A,B) = 7.0, J(A,C) = 1.8 | CCl₄ / 300 MHz | Aromatic H |

| 2.91 | s | - | CCl₄ / 300 MHz | Methyl H |

Data compiled from ChemicalBook.[1][2]

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. While specific chemical shift data is not publicly available in tabulated form, ¹³C NMR spectra for this compound are available in databases such as ChemicalBook and PubChem.[2][3] The spectrum is expected to show distinct signals for the methyl carbons and the different aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups and vibrational modes of the molecule. A solid-phase FTIR spectrum of this compound has been recorded and analyzed.[4] The key absorption regions observed in the gas-phase IR spectrum from the NIST database are characteristic of a substituted aromatic hydrocarbon.[5]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Methyl C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1450 | Medium | Methyl C-H Bending |

| 900 - 675 | Strong | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 156 | High | Molecular Ion [M]⁺ |

| 141 | High | [M-CH₃]⁺ |

| 115 | Medium | Further Fragmentation |

Data obtained from the NIST WebBook.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A small amount (typically 5-20 mg) of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment (e.g., zg30) is performed.

-

Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay appropriate for quantitative analysis if needed.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.

-

A wider spectral width is used (e.g., 0-200 ppm). Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is typically required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrational frequencies of the compound.

Methodology:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Vapor Phase: The sample is heated to introduce it into a gas cell for analysis.[3]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded.

-

The sample is placed in the IR beam path.

-

The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio, typically over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, which separates the analyte from any impurities before it enters the mass spectrometer.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.

-

GC Separation:

-

A small volume of a dilute solution of the sample is injected into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms).

-

A temperature program is used to elute the compound from the column.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,8-Dimethylnaphthalene from Naphthalic Anhydride

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 1,8-dimethylnaphthalene, a significant peri-substituted naphthalene (B1677914) derivative, commencing from the readily available starting material, naphthalic anhydride (B1165640). The synthesis involves a three-step reaction sequence: the reduction of naphthalic anhydride to its corresponding diol, subsequent conversion to a dihalogenated intermediate, and a final reduction to yield the target compound. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from naphthalic anhydride is not achievable in a single step and necessitates a series of chemical transformations. The most viable synthetic route, as detailed in this guide, proceeds through the following key stages:

-

Reduction of Naphthalic Anhydride: The initial step involves the reduction of the cyclic anhydride functionality in naphthalic anhydride to yield 1,8-bis(hydroxymethyl)naphthalene. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Halogenation of the Diol: The resulting diol is then converted into a more reactive intermediate, 1,8-bis(halomethyl)naphthalene. This guide will focus on the synthesis of the brominated intermediate, 1,8-bis(bromomethyl)naphthalene (B51720), which serves as a versatile precursor for the final step.

-

Reduction of the Dihalide: The final step is the reduction of the 1,8-bis(bromomethyl)naphthalene to the target molecule, this compound. This can also be achieved using a hydride-based reducing agent.

This overall workflow is depicted in the following diagram:

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the accompanying tables for clarity and ease of comparison.

Step 1: Reduction of Naphthalic Anhydride to 1,8-Bis(hydroxymethyl)naphthalene

The reduction of naphthalic anhydride to 1,8-bis(hydroxymethyl)naphthalene is a crucial initial step. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation.[1]

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), a solution of naphthalic anhydride in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1,8-bis(hydroxymethyl)naphthalene can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | Naphthalic Anhydride |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | Several hours (TLC monitored) |

| Work-up | Aqueous quench, filtration |

| Purification | Recrystallization |

| Typical Yield | High |

Table 1: Summary of Reaction Conditions for the Synthesis of 1,8-Bis(hydroxymethyl)naphthalene.

Step 2: Synthesis of 1,8-Bis(bromomethyl)naphthalene

The diol is converted to the more reactive 1,8-bis(bromomethyl)naphthalene. A common method for this conversion is the use of phosphorus tribromide (PBr₃).

Experimental Protocol:

-

1,8-Bis(hydroxymethyl)naphthalene is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide is added dropwise to the stirred solution.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored for completion by TLC.

-

The reaction is carefully quenched by pouring it over ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford pure 1,8-bis(bromomethyl)naphthalene.

| Parameter | Value |

| Starting Material | 1,8-Bis(hydroxymethyl)naphthalene |

| Reagent | Phosphorus Tribromide (PBr₃) |

| Solvent | Anhydrous Diethyl Ether or Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | Several hours (TLC monitored) |

| Work-up | Aqueous quench and extraction |

| Purification | Recrystallization or Column Chromatography |

| Typical Yield | Good to high |

Table 2: Summary of Reaction Conditions for the Synthesis of 1,8-Bis(bromomethyl)naphthalene.

Step 3: Reduction of 1,8-Bis(bromomethyl)naphthalene to this compound

The final step is the reduction of the dibromide to the target this compound. Lithium aluminum hydride can be effectively used for this purpose.[2]

Experimental Protocol:

-

A suspension of lithium aluminum hydride is prepared in an anhydrous solvent like diethyl ether or THF in a flask under an inert atmosphere.

-

A solution of 1,8-bis(bromomethyl)naphthalene in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[2]

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction.[2]

-

The reaction is monitored by TLC.

-

After cooling the reaction mixture to 0 °C in an ice bath, the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a 1 M hydrochloric acid solution to dissolve the aluminum salts.[2]

-

The product is extracted with diethyl ether.[2]

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation under reduced pressure.

-

The crude this compound is purified by column chromatography or recrystallization to yield the final product.[2]

| Parameter | Value |

| Starting Material | 1,8-Bis(bromomethyl)naphthalene |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours (TLC monitored) |

| Work-up | Aqueous quench and extraction |

| Purification | Column Chromatography or Recrystallization |

| Typical Yield | Good to high |

Table 3: Summary of Reaction Conditions for the Synthesis of this compound.

Logical Workflow for Experimental Execution

The successful synthesis of this compound requires careful planning and execution of the experimental steps. The following diagram illustrates a logical workflow for a researcher undertaking this synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from naphthalic anhydride. By following the outlined multi-step procedure, researchers can reliably produce the target compound. The provided experimental protocols, quantitative data tables, and workflow diagrams are intended to support the successful execution of this synthesis in a research and development setting. Careful attention to anhydrous conditions and safe handling of reagents, particularly lithium aluminum hydride and phosphorus tribromide, is paramount for a successful and safe outcome.

References

Commercial Suppliers of High-Purity 1,8-Dimethylnaphthalene: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing high-purity raw materials is a critical step in ensuring the accuracy, reproducibility, and safety of their work. 1,8-Dimethylnaphthalene (CAS No. 569-41-5), a polycyclic aromatic hydrocarbon, is a key intermediate and starting material in various fields of chemical synthesis. This technical guide provides an overview of commercial suppliers offering high-purity this compound, along with a summary of available quantitative data, typical experimental protocols for purity assessment, and visualizations to aid in supplier selection and quality control.

Commercial Supplier and Product Specifications

The commercial availability of high-purity this compound varies among chemical suppliers. While some vendors provide detailed purity specifications, others offer the compound as a certified reference material in solution or require direct inquiry for lot-specific data. The following table summarizes publicly available information from several suppliers.

| Supplier | Product Name/Number | Purity Specification | Form | Notes |

| Sigma-Aldrich | This compound (Aldrich-282537) | 95%[1] | Solid | - |

| Abound | This compound (AB030448) | 98% | Solid | - |

| Key Organics | This compound (FD-0040) | >95% | Solid | - |

| Santa Cruz Biotechnology | This compound (CAS 569-41-5) | Lot-specific | Solid | Certificate of Analysis must be consulted for precise purity data.[2] |

| AccuStandard | This compound (H-202N) | Certified Reference Material | 10 mg Solid | Primarily intended for use as a calibration standard. |

| SPEX CertiPrep (via Fisher Scientific) | This compound, SPEX CertiPrep™ | Certified Reference Material | 1000µg/mL in Methanol | NIST-traceable certified reference material. |

| Chiron (via ESSLAB) | This compound (0727.12-K-IO) | Not specified for neat compound | 1000 µg/mL in Isooctane[3] | A leading producer of analytical reference materials.[3] |

| Pharmaffiliates | This compound 10 µg/mL in Cyclohexane | Not specified for neat compound | 10 µg/mL in Cyclohexane[4] | Offers highly pure reference standards, typically in solution.[4] |

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is crucial for its application in research and development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any isomeric or other impurities.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of the this compound sample in a high-purity solvent such as toluene (B28343) or hexane (B92381) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

GC-MS Instrumentation and Conditions:

-

GC Column: A capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: An optimized temperature gradient is crucial to ensure the separation of all ten dimethylnaphthalene isomers. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection Mode: Splitless or split injection, depending on the concentration of the sample.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are being targeted.

-

-

-

Data Analysis:

-

The purity of the this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

-

Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

-

Purification by Column Chromatography

For applications requiring higher purity than commercially available, column chromatography can be employed as a purification method.

Methodology:

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

-

Mobile Phase: A non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758) or toluene, is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

A slurry of silica gel in the mobile phase is packed into a glass column.

-

The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

The mobile phase is then passed through the column, and fractions are collected.

-

The purity of the collected fractions is monitored by TLC or GC-MS.

-

Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation.

-

Visualizing Workflows and Decision Processes

Supplier Selection Workflow

The process of selecting a suitable supplier for high-purity this compound can be visualized as a logical workflow. This diagram outlines the key decision points for a researcher.

Caption: A decision workflow for selecting a commercial supplier of this compound.

Quality Control and Analysis Workflow

Upon receiving a shipment of this compound, a systematic quality control process is essential to verify its purity and identity before use in experiments.

Caption: A typical workflow for the quality control of incoming this compound.

References

An In-Depth Technical Guide to the Health and Safety of 1,8-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1,8-Dimethylnaphthalene (CAS No. 569-41-5), a polycyclic aromatic hydrocarbon (PAH). Due to the limited specific toxicological data for this particular isomer, information from closely related dimethylnaphthalene and methylnaphthalene isomers is included to provide a broader understanding of potential hazards. This document is intended to support risk assessments and the implementation of appropriate safety protocols in a laboratory setting.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological data for this compound and its related isomers is presented below. It is crucial to note that much of the toxicological data is extrapolated from studies on other naphthalene (B1677914) derivatives, and therefore, should be interpreted with caution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Off-white to orange-beige crystalline powder | [2] |

| Melting Point | 59-61 °C | [1][2] |

| Boiling Point | 270 °C | [1][2] |

| Flash Point | Not applicable | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [3] |

| Vapor Pressure | Data not available | |

| LogP (Octanol/Water Partition Coefficient) | 4.26 (estimated) | [3] |

Table 2: Summary of Toxicological Data for Dimethylnaphthalenes and Related Compounds

| Endpoint | Test Species | Route of Exposure | Value | Compound Tested | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2500 mg/kg | Dimethylnaphthalene (isomer not specified) | [4] |

| Acute Dermal Toxicity (LD50) | Data not available for 1,8-isomer | ||||

| Acute Inhalation Toxicity (LC50) | Data not available for 1,8-isomer | ||||

| Skin Irritation | Not explicitly tested for 1,8-isomer | May cause skin irritation | General PAHs | ||

| Eye Irritation | Not explicitly tested for 1,8-isomer | May cause serious eye irritation | General PAHs | ||

| Skin Sensitization | Data not available for 1,8-isomer | ||||

| Carcinogenicity | Mouse | Oral | Weak carcinogenic potential (lung adenomas in males) | 1-Methylnaphthalene | [5] |

| Genotoxicity (Ames Test) | Salmonella typhimurium | In vitro | Negative (for naphthalene) | Naphthalene | |

| Genotoxicity (Micronucleus Test) | Data not available for 1,8-isomer | ||||

| Reproductive & Developmental Toxicity | Data not available for 1,8-isomer |

Hazard Identification and Safety Precautions

Based on the available data for naphthalene and its derivatives, this compound should be handled as a potentially hazardous substance.

Potential Health Effects:

-

Acute Effects: May be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Chronic Effects: Prolonged or repeated exposure may cause health effects. Some related PAHs are suspected of causing cancer.

Recommended Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) are required.

-

Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.

-

Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep container tightly closed when not in use.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of PAHs like this compound are crucial for generating reliable safety data. The following are generalized methodologies for key toxicological assays, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Dose Range Finding: Conduct a preliminary test to determine the appropriate concentration range of this compound that is not overly toxic to the bacteria.

-

Main Experiment:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In separate tubes, mix the test substance dilutions, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer.

-

Pour the mixture onto minimal glucose agar (B569324) plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells).

-

Treatment: Expose the cells to various concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours). Include positive and negative controls.

-

Cytochalasin B Treatment: After the initial treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine (B1665455) orange or Giemsa).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Metabolic Pathway and Experimental Workflows

The metabolic activation of naphthalene and its derivatives is a key factor in their potential toxicity. It is primarily mediated by the cytochrome P450 enzyme system.

Proposed Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been fully elucidated, it is expected to follow a similar route to that of naphthalene and other dimethylnaphthalenes. This involves oxidation by cytochrome P450 enzymes to form reactive epoxide intermediates, which can then be detoxified or further metabolized to form potentially toxic diols and quinones.

Experimental Workflow for In Vitro Toxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like this compound.

Conclusion

While specific health and safety data for this compound are limited, the available information on related naphthalene compounds suggests that it should be handled with care in a laboratory setting. Adherence to standard safety protocols for handling potentially hazardous chemicals, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential. Further toxicological studies are needed to fully characterize the hazard profile of this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such necessary research.

References

Navigating the Solubility Landscape of 1,8-Dimethylnaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,8-dimethylnaphthalene in organic solvents. Due to a notable scarcity of publicly available quantitative data for this specific compound, this document focuses on presenting the existing qualitative and predicted solubility information, alongside a detailed, generalized experimental protocol to empower researchers to determine solubility in their own laboratories.

Understanding the Solubility Profile of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH), and its solubility is primarily governed by the principle of "like dissolves like." As a nonpolar compound, it is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar solvents. It is considered insoluble in water.[1][2] The water solubility of this compound has been reported to be 12.9 mg/L.[3]

Predicted and Observed Solubility

Table 1: Summary of Qualitative and Predicted Solubility of this compound and its Deuterated Analog

| Solvent Family | Specific Solvent | Predicted/Observed Solubility | Notes |

| Halogenated | Dichloromethane (B109758) | High (Predicted for D12 analog)[4] | A good initial choice for dissolving the neat compound.[4] |

| Nitriles | Acetonitrile | High (Predicted for D12 analog)[4] | Commonly used in HPLC and LC-MS applications.[4] |

| Aromatic Hydrocarbons | Toluene | Soluble[2][5] | Often used as a solvent for PAH analysis. |

| Benzene | Soluble[1] | A common nonpolar solvent. | |

| Alkanes | Hexane (B92381) | Moderate (Predicted for D12 analog)[4] | Suitable for nonpolar applications and some GC methods.[4] |

| Alcohols | Methanol | Moderate (Predicted for D12 analog)[4] | Solubility may be lower than in aprotic solvents.[4] |

| Ethers | Diethyl Ether | Soluble[1] | A common solvent for nonpolar compounds. |

| Aqueous | Water | Insoluble[1][2] (12.9 mg/L)[3] | As expected for a nonpolar hydrocarbon. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation method, also known as the shake-flask method. This method is considered reliable for determining thermodynamic solubility.[6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps (B75204) or a thermostatted shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or UV/Vis Spectrophotometer)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV/Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound based on available information and equips researchers with a robust methodology to generate precise quantitative data. The lack of extensive published data highlights an opportunity for further research in this area.

References

- 1. 1,6-Dimethylnaphthalene | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. parchem.com [parchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (Dââ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-2854-1.2 [isotope.com]

- 6. scispace.com [scispace.com]

1,8-Dimethylnaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core substituted with two methyl groups at the 1 and 8 positions. Its unique steric and electronic properties make it a valuable building block in organic synthesis and a subject of interest in materials science. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications relevant to research and development.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 569-41-5 | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Appearance | Colorless to off-white solid | [2][3] |

| Melting Point | 59-61 °C | [2][4] |

| Boiling Point | 270 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Historically, multi-step processes starting from nitrated naphthalene derivatives have been employed.[6] A more contemporary and efficient laboratory-scale synthesis involves the reduction of 1,8-bis(bromomethyl)naphthalene (B51720).

Experimental Protocol: Synthesis from 1,8-Bis(bromomethyl)naphthalene

This protocol outlines the reduction of 1,8-bis(bromomethyl)naphthalene to this compound using a reducing agent such as lithium aluminum hydride.

Materials:

-

1,8-Bis(bromomethyl)naphthalene

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

Procedure:

-

Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Reaction: A solution of 1,8-bis(bromomethyl)naphthalene in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The reaction mixture is then stirred at room temperature or gently heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as ethanol (B145695) to afford the pure product.[3]

Chemical Reactivity and Applications

This compound serves as a versatile precursor in the synthesis of more complex molecules. Its primary applications are in the fields of coordination chemistry and materials science.

-

Ligand Synthesis: The peri-disposed methyl groups can be functionalized to create unique pincer-type ligands. For example, diphosphine ligands with a this compound backbone have been synthesized and their palladium complexes studied for potential catalytic applications.[7]

-

Organic Synthesis: It is used as a starting material for the production of various organic compounds, including dyes, pigments, and fragrances.[2]

-

Chemical Research: this compound has been utilized in studies of chemical reactions, such as nitration and photo-oxygenation, to investigate reaction mechanisms.[4]

Role in Research and Drug Development

While the broader naphthalene scaffold is a common motif in many marketed drugs, there is limited specific information on the direct biological activity or drug development applications of this compound itself. Its primary role in a research context, particularly relevant to drug development, is through its deuterated analog, this compound-D12.

Application of this compound-D12 as an Internal Standard

This compound-D12 is widely used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of PAHs in various environmental and biological matrices.[8] The use of a deuterated standard is crucial for accurate quantification as it corrects for the loss of the analyte during sample preparation and analysis.[9]

Experimental Protocol: Isotope Dilution Analysis Workflow

-

Sample Preparation: A known amount of the sample (e.g., sediment, tissue) is homogenized.

-

Spiking: A precise amount of this compound-D12 solution is added to the sample as an internal standard.

-

Extraction: The analytes, along with the internal standard, are extracted from the sample matrix using an appropriate solvent and technique (e.g., Soxhlet extraction, sonication).

-

Cleanup: The extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The concentration of the target analyte is determined by comparing its response to that of the known amount of the deuterated internal standard.[5]

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound 95 569-41-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Geochemical Significance of Dimethylnaphthalene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylnaphthalenes (DMNs) are bicyclic aromatic hydrocarbons that serve as critical biomarkers in petroleum geochemistry. Their isomeric distribution within crude oils and source rock extracts provides invaluable insights into the original organic matter input, the thermal maturity of the source rock, and the depositional environment.[1] The relative abundance of the ten DMN isomers is governed by the thermodynamic stability of each isomer and the nature of their biological precursors. This guide delves into the geochemical significance of DMN isomers, detailing their origins, the analytical methodologies for their quantification, and the interpretation of their distribution patterns for source rock characterization and thermal maturity assessment.

Geochemical Significance of Dimethylnaphthalenes

The distribution of dimethylnaphthalene isomers in geological samples is not random; it is a function of the original organic matter precursors and the subsequent thermal alteration processes (diagenesis and catagenesis) that occur over geological time. These processes involve the transformation of organic matter through biological and physicochemical alterations at relatively low temperatures (diagenesis) and thermal cracking at higher temperatures (catagenesis), leading to the formation of petroleum and gas.[2][3][4][5][6]

Source Rock Characterization: Terrestrial vs. Marine Organic Matter

The initial composition of DMNs is linked to the biological molecules present in the source organisms. This allows for the differentiation between organic matter derived from terrestrial higher plants and marine organisms.[1]

-

Terrestrial Source Matter: Higher plants are rich in terpenoids, such as abietic acid and cadinene. The thermal degradation of these compounds tends to yield a higher concentration of DMNs with methyl groups in the α-positions (e.g., 1,5-DMN and 1,6-DMN).[1][7]

-

Marine Source Matter: Marine organisms, like algae and bacteria, are rich in steroids such as cholesterol. Thermal maturation of marine-sourced kerogen, the insoluble organic matter in sedimentary rocks, typically generates crude oils with a higher relative abundance of DMNs with methyl groups in the β-positions (e.g., 1,3-DMN and 1,7-DMN).[1][7]

Thermal Maturity Assessment

As source rocks are subjected to increasing temperatures during burial over geological time, the DMN isomers undergo isomerization, converting from less stable forms to more thermodynamically stable forms. Isomers with methyl groups in the β-positions, such as 2,6-DMN and 2,7-DMN, are more stable.[1][8] Consequently, the relative abundance of these stable isomers increases with rising thermal maturity.[1] This predictable change allows for the use of DMN isomer ratios as sensitive indicators of the thermal maturity of source rocks and crude oils.[1][9]

Quantitative Analysis and Data Presentation

Several quantitative ratios derived from the concentrations of DMN isomers are used to assess the source and maturity of petroleum. These parameters provide a robust framework for geochemical interpretation.

Dimethylnaphthalene Indices for Thermal Maturity

The following table summarizes key DMN-based parameters used to evaluate thermal maturity. An increase in the values of these ratios generally indicates a higher level of thermal maturity.

| Parameter Name | Formula | Geochemical Interpretation |

| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity.[1][10] |

| Dimethylnaphthalene Ratio 2 (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity.[1] |

Note: These values can be influenced by the type of source rock and the rate of heating.

Ratios for Source Organic Matter Input

The ratio of DMN isomers with terrestrial versus marine precursors can indicate the original depositional environment.

| Parameter Name | Formula | Geochemical Interpretation |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | Higher values suggest a greater contribution from terrestrial organic matter.[7][11] |

Experimental Protocols

The accurate quantification of DMN isomers requires meticulous sample preparation and analysis. The following protocols outline the key steps for the analysis of DMNs in crude oil or source rock extracts.

Sample Preparation: Fractionation of Aromatic Hydrocarbons

To reduce the complexity of the crude oil matrix and enable accurate quantification, the sample is first fractionated to isolate the aromatic hydrocarbons.[1]

-

Deasphalting:

-

Weigh a known amount of crude oil into a flask.

-

Add a 40:1 volume-to-oil ratio of a non-polar solvent such as n-hexane or n-pentane.[1]

-

Stir the mixture for an extended period (e.g., 12 hours) to precipitate the asphaltenes.[1]

-

Filter the mixture to separate the soluble maltene fraction from the precipitated asphaltenes.

-

Concentrate the maltene fraction using a rotary evaporator.[1]

-

-

Column Chromatography:

-

Prepare a chromatography column with activated silica (B1680970) gel or alumina.

-

Load the concentrated maltene fraction onto the column.[1]

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).

-

Elute the aromatic fraction with a solvent of higher polarity (e.g., a mixture of n-hexane and dichloromethane).[1]

-

Concentrate the aromatic fraction to a known volume.

-

GC-MS Analysis

The aromatic fraction is then analyzed using a high-resolution capillary Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]

-

Instrumentation:

-

GC Oven Temperature Program:

-

Mass Spectrometer Conditions:

Quantification

-

Internal Standards: Prior to injection, spike the aromatic fraction with a known amount of an internal standard solution (e.g., deuterated aromatic compounds like naphthalene-d8 (B43038) or acenaphthene-d10).[1]

-

Calibration: Prepare a multi-point calibration curve by analyzing standard solutions containing known concentrations of the target DMN isomers and the internal standard.[1]

-

Calculation: Determine the concentration of each DMN isomer in the sample by comparing its peak area to the peak area of the internal standard and referencing the calibration curve.[1]

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the geochemical analysis of dimethylnaphthalenes.

Conclusion

The analysis of dimethylnaphthalenes provides a robust tool for petroleum systems analysis. By understanding the relationships between DMN isomer distributions and the origin and thermal history of the source rock, geoscientists can more effectively explore for and produce hydrocarbon resources. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a foundation for the application of DMN biomarker analysis in both research and industrial settings.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Diagenesis and catagenesis – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 3. quora.com [quora.com]

- 4. scispace.com [scispace.com]

- 5. Diagenesis, Catagenesis and Metagenesis of Organic Matter | Semantic Scholar [semanticscholar.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1,8-Dimethylnaphthalene as a petroleum biomarker

An in-depth technical guide to , designed for researchers, scientists, and drug development professionals. This guide details the geochemical significance of 1,8-Dimethylnaphthalene, comprehensive experimental protocols for its analysis, and quantitative data for interpretation.

Introduction

This compound (1,8-DMN) is a bicyclic aromatic hydrocarbon that serves as a crucial biomarker in the field of petroleum geochemistry.[1] Its isomeric distribution within crude oils and source rock extracts provides invaluable insights into the thermal maturity of the source rock and the original organic matter input.[1] As one of the ten dimethylnaphthalene (DMN) isomers, the relative abundance of 1,8-DMN is a key parameter in petroleum system analysis. This technical guide offers a comprehensive overview of its role, analytical methodologies for its quantification, and the interpretation of its distribution patterns.

Geochemical Significance of this compound

The distribution of DMN isomers, including 1,8-DMN, in petroleum is governed by the thermodynamic stability of each isomer and the nature of their biological precursors.[1]

Indicator of Thermal Maturity

During the thermal maturation of kerogen, less stable DMN isomers undergo isomerization to more thermodynamically stable forms. 1,8-DMN, with methyl groups in the sterically hindered α-positions, is among the least thermodynamically stable isomers.[1] Consequently, with increasing thermal maturity, the relative concentration of 1,8-DMN decreases as it converts to more stable β-substituted isomers like 2,6-DMN and 2,7-DMN.[1] This makes the relative abundance of 1,8-DMN a sensitive indicator of the thermal history of petroleum.[1]

Indicator of Source Rock Organic Matter Input

The initial composition of DMNs is linked to the biological molecules present in the source organisms.

-

Terrestrial Source Matter: Higher plants are rich in terpenoids, such as abietic acid and cadinene. The thermal degradation of these compounds tends to yield a higher concentration of DMNs with methyl groups in the α-positions, including 1,8-DMN.[1]

-

Marine Source Matter: Marine organisms, on the other hand, are rich in steroids like cholesterol. Thermal maturation of marine-sourced kerogen tends to generate crude oils with a higher relative abundance of DMNs with methyl groups in the β-positions.[1]

Experimental Protocols

The accurate quantification of 1,8-DMN in the complex matrix of crude oil requires meticulous sample preparation and instrumental analysis.

Sample Preparation

To isolate the aromatic hydrocarbons for analysis, the crude oil sample must first be fractionated.

3.1.1. Deasphalting

-

Weigh a known amount of crude oil into a flask.

-

Add a 40:1 volume-to-oil ratio of a non-polar solvent such as n-hexane or n-pentane.[1]

-

Stir the mixture for an extended period (e.g., 12 hours) to precipitate the asphaltenes.[1]

-

Filter the mixture to separate the soluble maltene fraction from the asphaltenes.

-

Concentrate the maltene fraction using a rotary evaporator.[1]

3.1.2. Fractionation by Column Chromatography

-

Prepare a chromatography column with activated silica (B1680970) gel or alumina.

-

Load the concentrated maltene fraction onto the column.[1]

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).[1]

-

Elute the aromatic fraction with a solvent of higher polarity (e.g., a mixture of n-hexane and dichloromethane).[1]

-

Concentrate the aromatic fraction to a known volume.

GC-MS Analysis

The isolated aromatic fraction is then analyzed by gas chromatography-mass spectrometry (GC-MS).

3.2.1. Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Capillary Column: A non-polar or semi-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) is typically used.[1]

-

Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

3.2.2. GC-MS Conditions

-

GC Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp Rate: 6°C/minute to 320°C.

-

Final Temperature: 320°C, hold for 15 minutes.[1]

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for DMN isomers. The molecular ion for DMNs is m/z 156.[1]

-

3.2.3. Internal Standard

For accurate quantification, a deuterated internal standard such as this compound-D12 is often used.[2][3]

Quantitative Data Presentation

Several quantitative ratios derived from the concentrations of DMN isomers are used to assess the source and maturity of petroleum.

Table 1: Dimethylnaphthalene Ratios for Source Rock Characterization

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | High values (>1.0) suggest a contribution from terrestrial organic matter, while low values (<1.0) are indicative of a marine source.[4] |

Table 2: Dimethylnaphthalene Ratios for Thermal Maturity Assessment

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5- DMN] | Increases with increasing thermal maturity.[1][4] |

| Dimethylnaphthalene Ratio 2 (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity.[1][4] |

Table 3: Correlation of DMN Ratios with Vitrinite Reflectance (%Ro)

| Maturity Level | Approximate %Ro | Typical DNR-1 Range |

| Immature | < 0.5 | < 1.0 |

| Early Mature (Oil Window) | 0.5 - 0.8 | 1.0 - 4.0 |

| Peak Mature (Oil Window) | 0.8 - 1.1 | 4.0 - 8.0 |

| Late Mature (Condensate/Gas) | > 1.1 | > 8.0 |

Note: These values are approximate and can be influenced by the type of source rock and heating rate.[1][4]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the analysis of dimethylnaphthalenes in crude oil.

Geochemical Interpretation Logic

Caption: Logical flow of DMN isomer distribution from source to maturation.

Conclusion

The analysis of this compound and its related isomers provides a robust tool for petroleum systems analysis.[1] By understanding the relationships between DMN isomer distributions and the origin and thermal history of the source rock, geoscientists can more effectively explore for and produce hydrocarbon resources. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a foundation for the application of DMN biomarker analysis in both research and industrial settings.

References

Stability and Storage of 1,8-Dimethylnaphthalene Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of 1,8-dimethylnaphthalene solutions, outlines potential degradation pathways, and offers detailed experimental protocols for stability assessment. While specific quantitative, long-term stability data for this compound is not extensively published, this document synthesizes available information on closely related compounds and general principles of polycyclic aromatic hydrocarbon (PAH) chemistry to guide laboratory practices.

Recommended Storage Conditions and Solvent Selection

Proper storage is paramount to maintaining the chemical integrity of this compound solutions. The primary factors influencing stability are temperature, light, and air (oxygen) exposure.

Storage Recommendations: Solutions of this compound should be stored in tightly sealed, amber glass vials to protect against light and prevent solvent evaporation.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions.[1] If solutions are opened, flushing the vial with an inert gas like argon or nitrogen before resealing can help minimize oxidative degradation.[2] It is also crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[2]

Solvent Selection: The choice of solvent is critical for both solubility and stability. This compound, a nonpolar aromatic compound, is generally soluble in organic solvents and insoluble in water.[3]

Table 1: Recommended Solvents for this compound Solutions

| Solvent | Polarity | Predicted Solubility | Notes |

| Dichloromethane | Polar Aprotic | High | A good initial choice for dissolving the neat compound.[1] |

| Toluene | Nonpolar Aromatic | Moderate to High | Often used for commercially available PAH solutions.[1] |

| Acetonitrile (B52724) | Polar Aprotic | High | Commonly used in HPLC and LC-MS applications.[1] |

| Hexane | Nonpolar | Moderate | Suitable for nonpolar applications and certain GC methods.[1] |

| Cyclohexane | Nonpolar | Not specified, but likely good | Used as a solvent for commercially available standards.[4] |

| Isooctane | Nonpolar | Not specified, but likely good | Used as a solvent for commercially available standards.[5] |

| Methanol | Polar Protic | Moderate | Solubility may be lower compared to aprotic solvents.[1] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from the known chemistry of other naphthalenes and PAHs.[2] The primary degradation routes are expected to be photodegradation and oxidation.

Photodegradation: Exposure to UV light, particularly in the presence of air, can induce transformation of naphthalene (B1677914) derivatives.[2][6] Studies on the related compound 1-methylnaphthalene (B46632) have shown that UV exposure can lead to the formation of oxidation products, including ring-opened compounds and oxygenated species such as 1-naphthaldehyde (B104281) and 1-naphthoic acid.[6]

Oxidation: The presence of oxygen can lead to oxidative degradation, a process that can be accelerated by elevated temperatures.[2] For dimethylnaphthalenes, oxidation can occur at the methyl groups or on the aromatic ring. Microbial oxidation of dimethylnaphthalene isomers has been shown to produce metabolites such as methylnaphthalene-carboxylic acids and naphthalene dicarboxylic acids.[7] Chemical oxidation, for instance with hydroxyl radicals, can also occur.[6]

Below is a conceptual diagram illustrating the potential degradation pathways.

Caption: Key factors and potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

A formal stability study is necessary to determine the shelf-life and appropriate re-test date for this compound solutions under specific laboratory conditions. This involves using a validated stability-indicating analytical method.

General Stability Study Workflow

The following diagram outlines a typical workflow for conducting a stability study.

Caption: Generalized workflow for a stability study of this compound solutions.

Forced Degradation Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

-

This compound solution of known concentration.

-

Hydrochloric acid (e.g., 0.1 M).

-

Sodium hydroxide (B78521) (e.g., 0.1 M).

-

Hydrogen peroxide (e.g., 3%).

-

High-purity solvent (e.g., acetonitrile or methanol).

-

pH meter, calibrated oven, photostability chamber.

Methodology:

-

Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Cool, neutralize, and dilute to the initial concentration for analysis.

-

Base Hydrolysis: Mix the solution with 0.1 M NaOH and treat similarly to the acid hydrolysis sample.

-

Oxidative Degradation: Mix the solution with 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours) protected from light. Dilute if necessary for analysis.

-

Thermal Degradation: Store the solution in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solution to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control Sample: Store a sample of the solution under recommended storage conditions (e.g., 2-8°C, protected from light).

-

Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating method (e.g., GC-MS or HPLC). Compare the chromatograms to identify new peaks (degradants) and quantify the loss of this compound.

Stability-Indicating GC-MS Method (Example)

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of PAHs and their degradation products.[9]

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD).

Chromatographic Conditions (Example):

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 290°C at 15°C/min.

-

Hold at 290°C for 5 minutes.

-

-

MSD Conditions:

-

Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (e.g., m/z 40-400) to identify unknown degradants and Selected Ion Monitoring (SIM) for quantification of this compound (e.g., monitoring ions m/z 156, 141).[10]

-

Data Analysis: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis of the this compound peak under all stress conditions should be performed to confirm no co-eluting degradants.

Summary of Quantitative Data

As previously noted, specific, publicly available quantitative stability data for this compound solutions is scarce.[2] Laboratories are encouraged to perform their own stability studies to establish appropriate re-test dates for their specific solutions and storage conditions. The table below is provided as a template for documenting such internal studies.

Table 2: Template for Documenting Internal Stability Studies of this compound Solutions

| Storage Condition | Duration | Analyte Concentration | Purity (%) | Observations / Degradants Formed |

| Long-Term | 0 months | Initial Value | Initial Value | None |

| (e.g., 5°C ± 3°C) | 3 months | Data not publicly available | Data not publicly available | Data not publicly available |

| 6 months | Data not publicly available | Data not publicly available | Data not publicly available | |

| 12 months | Data not publicly available | Data not publicly available | Data not publicly available | |

| Accelerated | 0 months | Initial Value | Initial Value | None |

| (e.g., 25°C ± 2°C) | 1 month | Data not publicly available | Data not publicly available | Data not publicly available |

| 3 months | Data not publicly available | Data not publicly available | Data not publicly available | |

| 6 months | Data not publicly available | Data not publicly available | Data not publicly available |

By adhering to the storage guidelines and employing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their this compound solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. parchem.com [parchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. esslabshop.com [esslabshop.com]

- 6. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]

- 7. Microbial oxidation of dimethylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C12H12 | CID 11287 - PubChem [pubchem.ncbi.nlm.nih.gov]